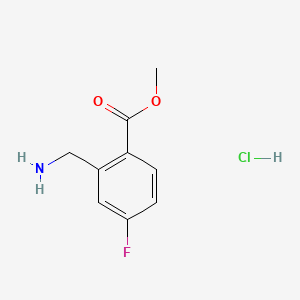
Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a methyl ester group, an aminomethyl group, and a fluorine atom attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride typically involves a multi-step process. One common method includes the esterification of 4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-fluorobenzoate. This intermediate is then subjected to a nucleophilic substitution reaction with formaldehyde and ammonium chloride to introduce the aminomethyl group, resulting in the formation of Methyl 2-(aminomethyl)-4-fluorobenzoate. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzoates.
Applications De Recherche Scientifique
Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways and processes, making the compound useful in research and development.
Comparaison Avec Des Composés Similaires
Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-(aminomethyl)-4-chlorobenzoate hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-(aminomethyl)-4-bromobenzoate hydrochloride: Similar structure but with a bromine atom instead of fluorine.
Methyl 2-(aminomethyl)-4-iodobenzoate hydrochloride: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can impart different chemical and biological properties compared to its halogenated analogs.
Propriétés
Formule moléculaire |
C9H11ClFNO2 |
|---|---|
Poids moléculaire |
219.64 g/mol |
Nom IUPAC |
methyl 2-(aminomethyl)-4-fluorobenzoate;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8-3-2-7(10)4-6(8)5-11;/h2-4H,5,11H2,1H3;1H |
Clé InChI |
WDEVMHHFMJDCEW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)F)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13453574.png)
![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)
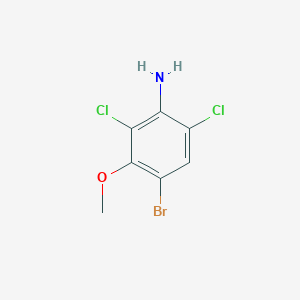
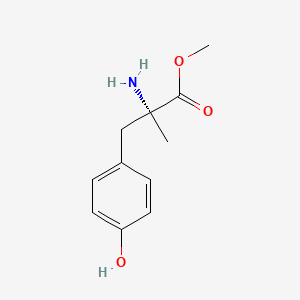
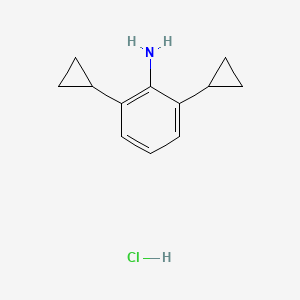

amine dihydrochloride](/img/structure/B13453622.png)
![Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13453627.png)
![(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol](/img/structure/B13453629.png)
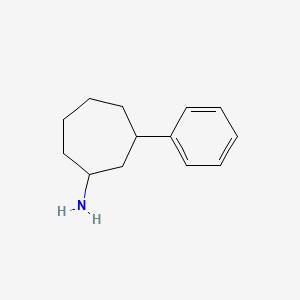
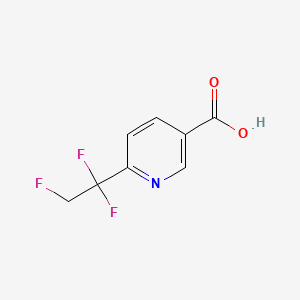
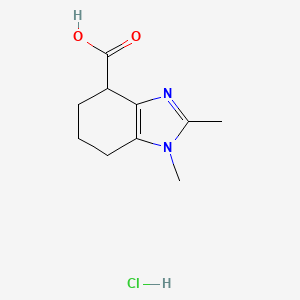
![methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13453649.png)
![6,6-Dimethylspiro[2.3]hexan-4-amine hydrochloride](/img/structure/B13453651.png)
